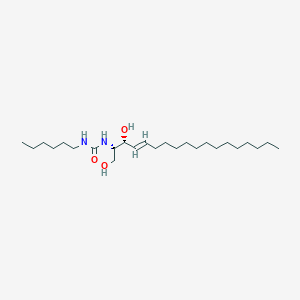

C6 Urea Ceramide

Description

Properties

IUPAC Name |

1-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50N2O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-24(29)23(22-28)27-25(30)26-21-19-8-6-4-2/h18,20,23-24,28-29H,3-17,19,21-22H2,1-2H3,(H2,26,27,30)/b20-18+/t23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIADELGCYXNHNP-VYQUXUJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)NCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)NCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Function of C6 Urea Ceramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C6 Urea Ceramide, a synthetic cell-permeable analog of ceramide, has emerged as a potent and selective inhibitor of neutral ceramidase (nCDase). This inhibition leads to the intracellular accumulation of ceramides, which are critical bioactive sphingolipids involved in the regulation of various cellular processes. This technical guide provides an in-depth overview of the biological functions of this compound, with a particular focus on its pro-apoptotic and pro-autophagic activities in cancer cells. Detailed experimental protocols and a summary of quantitative data are provided to facilitate further research and drug development efforts.

Introduction

Ceramides are a class of lipid molecules that function as central signaling hubs in the sphingolipid metabolic pathway. They are implicated in a wide array of cellular responses, including cell cycle arrest, differentiation, senescence, apoptosis, and autophagy. The intracellular concentration of ceramides is tightly regulated by a network of enzymes, including ceramidases, which hydrolyze ceramides into sphingosine and a fatty acid.

Neutral ceramidase (nCDase) is a key enzyme in this pathway, and its overexpression has been linked to the progression of several cancers, including colon cancer. By inhibiting nCDase, this compound effectively increases the intracellular levels of various ceramide species, thereby promoting anti-cancer effects. Notably, this compound has been shown to selectively induce cell death in cancerous cells while exhibiting minimal toxicity towards non-cancerous cells, making it a promising candidate for therapeutic development.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of neutral ceramidase. This leads to a significant increase in the intracellular concentration of long-chain ceramides, such as C16:0, C18:0, C20:0, and C24:0 ceramides[1]. The accumulation of these ceramides triggers a cascade of downstream signaling events that ultimately lead to apoptosis and autophagy.

Biological Functions

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. The accumulation of intracellular ceramides activates both the intrinsic and extrinsic apoptotic pathways. This is evidenced by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP)[2].

Induction of Autophagy

In addition to apoptosis, this compound also triggers autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death. In the context of cancer cells treated with this compound, autophagy appears to be a mechanism of cell death. This is supported by the increased expression of the autophagy marker LC3-II[3][4]. The induction of autophagy is, at least in part, mediated by the AMPK/Ulk1 signaling pathway[5][6].

Regulation of Wnt/β-Catenin Signaling

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. This compound has been shown to downregulate this pathway by decreasing the total levels of β-catenin. This effect is correlated with an increased phosphorylation of β-catenin at Ser33 and Ser37, which targets it for proteasomal degradation[7].

Inhibition of ERK Signaling

The extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade that promotes cell proliferation and survival. This compound has been demonstrated to decrease the phosphorylation of ERK in colon cancer cells, thereby inhibiting this pro-survival pathway[4].

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound from various studies.

| Cell Line | Assay | Parameter | Value | Reference |

| HT-29 (Colon Cancer) | Neutral Ceramidase Inhibition | IC50 | 17.23 ± 7.0 μM | [5] |

| HT-29 (Colon Cancer) | Cell Viability (MTT) | Decrease | Significant at 5 and 10 μM | [4] |

| HCT116 (Colon Cancer) | Cell Viability (MTT) | Decrease | Significant at 10 μM | [8] |

| HT-29 Xenograft | Tumor Growth | Reduction | Significant at 1.25, 2.5, and 5 mg/kg | [7] |

| HT-29 Xenograft | Ceramide Levels (C16, C18, C20, C24) | Increase | Significant | [7] |

Note: It is important to distinguish between C6 Ceramide and this compound when reviewing literature, as their potencies and specific effects may differ.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: Wnt/β-Catenin Signaling Pathway Inhibition by this compound.

Caption: Autophagy Induction Pathway by this compound.

Experimental Protocols

Cell Viability Assay (MTT)

This protocol is adapted from previously described methods for assessing the effect of this compound on the viability of cancer cells[4].

-

Cell Seeding: Seed cancer cells (e.g., HT-29, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (TUNEL)

This protocol provides a general framework for detecting DNA fragmentation associated with apoptosis induced by this compound[7].

-

Cell/Tissue Preparation:

-

Adherent Cells: Grow cells on coverslips and treat with this compound. Fix with 4% paraformaldehyde for 25 minutes at room temperature.

-

Tissue Sections: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

-

-

Permeabilization: Incubate the samples with Proteinase K (20 µg/mL) for 15 minutes at room temperature.

-

TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 60 minutes.

-

Detection:

-

Fluorescence: If using fluorescently labeled nucleotides, wash the samples and counterstain with a nuclear stain (e.g., DAPI). Mount and visualize using a fluorescence microscope.

-

Chromogenic: If using biotin-labeled nucleotides, incubate with streptavidin-HRP followed by a substrate like DAB. Counterstain with a suitable nuclear stain (e.g., hematoxylin).

-

-

Analysis: Quantify the percentage of TUNEL-positive cells by counting at least 200 cells in several random fields.

Western Blotting for β-Catenin and LC3

This protocol is a composite of standard western blotting procedures adapted for the analysis of proteins modulated by this compound[3][7].

-

Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin (1:1000), phospho-β-catenin (Ser33/37) (1:1000), LC3 (1:1000), or a loading control like β-actin or GAPDH (1:5000) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate due to its selective inhibition of neutral ceramidase and its potent anti-cancer activities. By increasing intracellular ceramide levels, it effectively induces apoptosis and autophagy in cancer cells through the modulation of key signaling pathways such as Wnt/β-catenin and ERK. The detailed protocols and quantitative data provided in this guide are intended to support further investigation into the multifaceted biological functions of this compound and to accelerate its potential translation into clinical applications.

References

- 1. Coupling in vitro and in vivo paradigm reveals a dose dependent inhibition of angiogenesis followed by initiation of autophagy by C6-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of neutral ceramidase in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMP-activated protein kinase (AMPK)/Ulk1-dependent autophagic pathway contributes to C6 ceramide-induced cytotoxic effects in cultured colorectal cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Confluence induced threonine41/serine45 phospho-β-catenin dephosphorylation via ceramide-mediated activation of PP1cγ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingoid bases and ceramide induce apoptosis in HT-29 and HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of C6 Urea Ceramide: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of C6 Urea Ceramide, a synthetic ceramide analog with significant potential in cancer research and drug development. This document details its mechanism of action as a neutral ceramidase (nCDase) inhibitor, its effects on key signaling pathways, and provides detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a cell-permeable, short-chain ceramide analog that has garnered significant interest for its cytotoxic effects against various cancer cell lines. Unlike naturally occurring ceramides, the amide linkage in this compound is replaced with a urea group, a modification that contributes to its inhibitory activity against neutral ceramidase (nCDase). Inhibition of nCDase leads to the accumulation of endogenous ceramides within the cell, triggering signaling cascades that can induce apoptosis, autophagy, and cell cycle arrest. This guide explores the critical structural features of this compound and its analogs that govern their biological activity.

Structure-Activity Relationship (SAR) of this compound and its Analogs

The biological activity of this compound is intrinsically linked to its chemical structure. Modifications to the urea linkage, the acyl chain length, and the sphingoid base have been shown to significantly impact its potency and selectivity as an nCDase inhibitor and its downstream cellular effects.

The Urea Linkage

The replacement of the amide bond with a urea or thiourea moiety is a key structural feature for the inhibitory activity of these ceramide analogs against ceramidases. The urea group is thought to be crucial for the interaction with the active site of the enzyme.

Acyl Chain Length

The length of the acyl chain plays a significant role in the cytotoxicity of ceramide analogs. While C6 ceramide is readily cell-permeable, studies on thiourea analogs of a related ceramidase inhibitor, B13, have shown that longer alkyl chains can increase cytotoxic activity[1].

Modifications to the Sphingoid Base

The stereochemistry of the 1,3-propandiol backbone of ceramide analogs may not be essential for their cytotoxic activity, as suggested by studies on thiourea B13 analogs[1]. Further research into modifications of the sphingoid base of this compound is needed to fully elucidate its contribution to the SAR.

Thiourea Analogs

A series of thiourea analogs of the ceramidase inhibitor B13 have been synthesized and evaluated for their cytotoxic activities. Several of these compounds exhibited stronger cytotoxicity than both B13 and C6-ceramide against human renal cancer (Caki-2) and leukemic cancer (HL-60) cell lines[1]. This suggests that the thiourea group can be a favorable substitute for the amide group in ceramide analogs.

Quantitative Data on the Biological Activity of this compound and Analogs

The following tables summarize the quantitative data on the inhibitory and cytotoxic activities of this compound and its analogs from various studies.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| This compound | Neutral Ceramidase Inhibition | - | ~17.23 ± 7.0 μM | [2] |

| This compound | Neutral Ceramidase Inhibition | - | ~20 μM | [2] |

| C6-ceramide | Cytotoxicity (MTT assay) | Caki-2 | 43 µM | [3] |

| C6-ceramide | Cytotoxicity (MTT assay) | HL-60 | 26 µM | [3] |

| B13 | Cytotoxicity (MTT assay) | Caki-2 | 109 µM | [3] |

| B13 | Cytotoxicity (MTT assay) | HL-60 | 28 µM | [3] |

| Compound 12 (Thiourea B13 analog) | Cytotoxicity (MTT assay) | Caki-2 | 36 µM | [1][3] |

| Compound 12 (Thiourea B13 analog) | Cytotoxicity (MTT assay) | HL-60 | 9 µM | [1][3] |

| Compound 15 (Thiourea B13 analog) | Cytotoxicity (MTT assay) | Caki-2 | >100 µM | [3] |

| Compound 15 (Thiourea B13 analog) | Cytotoxicity (MTT assay) | HL-60 | 14 µM | [3] |

| Compound 16 (Thiourea B13 analog) | Cytotoxicity (MTT assay) | Caki-2 | 81 µM | [3] |

| Compound 16 (Thiourea B13 analog) | Cytotoxicity (MTT assay) | HL-60 | 11 µM | [3] |

Table 1: Inhibitory and Cytotoxic Activities of this compound and Analogs.

| Cell Line | This compound Concentration | Effect | Reference |

| HT-29 | 10 μM | 4-fold increase in ceramide after 24h | [4] |

| HT-29 | 5 and 10 μM | Inhibition of proliferation, induction of apoptosis and autophagy | |

| HT-29 | Not specified | Decrease in total β-catenin, increase in phosphorylated β-catenin | |

| HCT116 | Not specified | Decrease in total β-catenin, increase in phosphorylated β-catenin | |

| RIE-1 (non-cancerous) | 5 and 10 μM | No effect on cell viability | |

| Various colon cancer cell lines | Not specified | Decreased cell viability | [4] |

| SW620 | Not specified | Resistant to C6 urea-ceramide | [4] |

Table 2: Cellular Effects of this compound on Various Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Neutral Ceramidase (nCDase) Inhibition Assay

This protocol is adapted from a high-throughput screening assay for nCDase inhibitors[2].

Materials:

-

Recombinant neutral ceramidase (nCDase)

-

RBM 14-16 (fluorescent substrate)

-

This compound (as a control inhibitor)

-

Reaction Buffer: 0.6% Triton-X100, 150mM NaCl, 25mM phosphate buffer (pH 7.4)

-

Glycine Buffer: 100mM glycine (pH 10.6)

-

Sodium periodate (NaIO4) solution: 2.5 mg/mL in Glycine Buffer (prepare fresh)

-

1536-well plates

-

Fluorescence plate reader (Ex 360nm; Em 460nm)

Procedure:

-

Add 2 μL/well of nCDase solution (final concentration: 0.5 μg/ml in PBS) to the wells of a 1536-well plate.

-

Add 50 nL/well of the test compound (or this compound control) at various concentrations.

-

Add 2 μL/well of RBM 14-16 substrate solution (final concentration: 20 μM in reaction buffer).

-

Incubate the plate for 3 hours at 37 °C.

-

Add 2 μL/well of freshly prepared sodium periodate solution.

-

Centrifuge the plate at 1000 RPM for 5 minutes.

-

Measure the fluorescence using a plate reader with excitation at 360 nm and emission at 460 nm.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on mitochondrial activity.

Materials:

-

Cancer cell lines (e.g., Caki-2, HL-60)

-

Complete cell culture medium

-

This compound or analogs

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or its analogs for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

After the treatment period, add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-200 μL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis Assays

4.3.1. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

4.3.2. Caspase Activity Assay: This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

4.3.3. PARP Cleavage Assay: This Western blot-based assay detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Autophagy Assays

4.4.1. Monodansylcadaverine (MDC) Staining: This fluorescent staining method is used to detect the formation of autophagic vacuoles.

4.4.2. LC3 Conversion Assay: This Western blot-based assay detects the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), a key indicator of autophagy.

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating key signaling pathways, primarily the Wnt/β-catenin pathway and the AMPK/Ulk1-dependent autophagy pathway.

Wnt/β-catenin Signaling Pathway

In several colon cancer cell lines, this compound has been shown to inhibit the canonical Wnt/β-catenin signaling pathway[4]. This inhibition is characterized by a reduction in total β-catenin levels and a corresponding increase in the phosphorylation of β-catenin at Ser33 and Ser37. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, thereby preventing its translocation to the nucleus and the transcription of Wnt target genes involved in cell proliferation and survival, such as Cyclin D1 and c-myc[4].

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

AMPK/Ulk1-Dependent Autophagy Pathway

In colorectal cancer HT-29 cells, C6 ceramide has been shown to induce cytotoxic effects through an AMP-activated protein kinase (AMPK)/Ulk1-dependent autophagic pathway[5]. In this pathway, C6 ceramide treatment leads to the activation of AMPK, which in turn activates Ulk1, a key initiator of autophagy. This signaling cascade ultimately leads to autophagic cell death.

Caption: this compound induces autophagy via the AMPK/Ulk1 pathway.

Conclusion

This compound represents a promising class of synthetic ceramide analogs with potent anticancer activity. Its mechanism of action, centered on the inhibition of neutral ceramidase and the subsequent accumulation of endogenous ceramides, leads to the modulation of critical signaling pathways involved in cell fate decisions. The structure-activity relationship studies highlighted in this guide provide a foundation for the rational design of more potent and selective analogs for therapeutic development. The detailed experimental protocols offer a practical resource for researchers investigating the biological effects of this compound and related compounds. Further exploration of the SAR and the intricate signaling networks affected by these molecules will undoubtedly pave the way for novel cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sphingoid bases and de novo ceramide synthesis: enzymes involved, pharmacology and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of C6 Urea Ceramide in Cellular Fate: A Technical Guide to Apoptosis and Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

C6 Urea Ceramide, a synthetic, cell-permeable analog of natural ceramide, has emerged as a potent modulator of fundamental cellular processes, notably apoptosis and autophagy. Its ability to mimic endogenous ceramide allows for the targeted investigation of sphingolipid-mediated signaling pathways. This technical guide provides an in-depth exploration of the mechanisms by which this compound induces these two critical cellular responses. We will detail the involved signaling cascades, present quantitative data from key studies, provide comprehensive experimental protocols for analysis, and visualize the complex molecular interactions through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers in oncology, neurobiology, and metabolic diseases, as well as for professionals engaged in the development of novel therapeutics targeting ceramide-mediated pathways.

Introduction to this compound

Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular processes, including cell cycle arrest, differentiation, senescence, apoptosis, and autophagy.[1][2] The N-acyl chain length of ceramides can influence their biological function.[2] Short-chain ceramides, such as this compound (N-hexanoyl-D-erythro-sphingosine), are frequently utilized in research due to their cell permeability, allowing for the direct study of ceramide-induced effects.[3][4] this compound has been shown to effectively induce apoptosis in various cancer cell lines, including chronic myelogenous leukemia (K562), glioblastoma (C6), and colon carcinoma (HCT116).[1][3][5] Furthermore, it is a known inducer of autophagy, a cellular recycling process that can either promote cell survival or lead to cell death, depending on the cellular context.[2][6][7]

This compound in the Induction of Apoptosis

This compound triggers apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The specific pathway activated can be cell-type dependent.

Signaling Pathways

2.1.1. Extrinsic Pathway:

In chronic myelogenous leukemia (K562) cells, this compound has been shown to induce apoptosis primarily through the extrinsic pathway.[3] This involves the activation of caspase-8, a key initiator caspase in this pathway.[3] The activation of caspase-8 leads to the subsequent cleavage and activation of executioner caspases, such as caspase-3, ultimately resulting in the dismantling of the cell.[3][5]

2.1.2. Intrinsic Pathway:

The intrinsic pathway is initiated at the mitochondria. This compound can induce the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[5] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases.[5]

2.1.3. Role of JNK and other Kinases:

The c-Jun N-terminal kinase (JNK) signaling pathway plays a crucial role in this compound-induced apoptosis.[3] Activation of JNK can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Mcl-1.[3] In some cell types, this compound has also been shown to influence other kinase pathways, such as the Akt and MAP kinase pathways.[8]

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Quantitative Data

| Cell Line | Concentration of this compound | Time (hours) | Effect | Reference |

| K562 | 25 µM | 48 | ~25% of cells in sub-G1 phase (apoptosis) | [3] |

| K562 | 50 µM | 72 | Nearly all cells Annexin V positive | [3] |

| K562 | EC50 | - | 27.90 µM | [1] |

| C6 Glioblastoma | >90% cell death | Short-term | Induction of apoptosis | [1] |

| MCF-7 | 12.5 - 25 µM | 24 | Inhibition of cell viability | [7] |

| HepG2 | 11, 23, 45 µM | 24, 48 | Increased Caspase 3/7 activity | [9] |

Experimental Protocols

2.3.1. Annexin V Staining for Apoptosis Detection

This assay identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][11]

-

Materials:

-

Annexin V-FLUOS staining kit (e.g., from Roche)[10]

-

Binding Buffer (provided with the kit)

-

Propidium Iodide (PI) solution (provided with the kit)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest both adherent and floating cells.

-

Wash cells twice with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 100 µL of Annexin V-FLUOS labeling solution (containing Annexin V-FITC and PI in incubation buffer).

-

Incubate for 10-15 minutes at room temperature in the dark.

-

Add 400 µL of incubation buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

2.3.2. Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3.[12]

-

Materials:

-

Caspase-3 colorimetric or fluorometric assay kit

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Microplate reader

-

-

Protocol:

-

Treat cells with this compound.

-

Lyse the cells using the provided lysis buffer.

-

Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.

-

Add the supernatant (containing the protein) to a 96-well plate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.

-

This compound in the Induction of Autophagy

Autophagy is a catabolic process involving the formation of double-membraned vesicles, called autophagosomes, which engulf cellular components and deliver them to the lysosome for degradation.[9][13] this compound can induce autophagy through several signaling pathways.

Signaling Pathways

3.1.1. AMPK/Ulk1 Pathway:

In colorectal cancer HT-29 cells, this compound-induced autophagy is dependent on the activation of AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (Ulk1).[6] AMPK activation can be a response to cellular stress, such as that induced by this compound.

3.1.2. Akt/mTOR Pathway:

A primary mechanism of ceramide-induced autophagy involves the inhibition of the Akt/mTOR signaling pathway, which is a key negative regulator of autophagy.[2][13] By suppressing this pathway, this compound leads to the activation of the autophagy-initiating ULK1 complex.

3.1.3. Beclin-1 and JNK1:

Ceramide can also activate JNK1, which phosphorylates Bcl-2.[13][14] This phosphorylation disrupts the inhibitory interaction between Bcl-2 and Beclin-1, a crucial component of the class III phosphatidylinositol 3-kinase (PI3K) complex that is essential for the nucleation of the autophagosomal membrane.[13][14]

Figure 2: Key signaling pathways in this compound-induced autophagy.

Quantitative Data

| Cell Line | Concentration of this compound | Time (hours) | Effect | Reference |

| MCF-7 | 50 µM | 24 | Induction of autophagy (MDC accumulation) | [7] |

| CAM Assay | 50 µM | 24 | 40% reduction of new vessel formation | [7] |

| HepG2 | 24 µM (nanoliposomes) | 6, 24, 48 | Increased autophagic vacuole accumulation | [9] |

Experimental Protocols

3.3.1. Western Blot for LC3 Conversion

A hallmark of autophagy is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).[15]

-

Materials:

-

RIPA buffer

-

Proteinase inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

-

-

Protocol:

-

Treat cells with this compound.

-

Lyse cells in ice-cold RIPA buffer with protease inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.

-

3.3.2. Monodansylcadaverine (MDC) Staining

MDC is a fluorescent compound that accumulates in acidic autophagic vacuoles.[7]

-

Materials:

-

Monodansylcadaverine (MDC)

-

PBS

-

Fluorescence microscope

-

-

Protocol:

-

Grow cells on coverslips and treat with this compound.

-

Incubate the cells with 0.05 mM MDC in PBS at 37°C for 10-15 minutes.

-

Wash the cells twice with PBS.

-

Immediately observe the cells under a fluorescence microscope with an excitation filter of 380-420 nm and an emission filter of >520 nm. The appearance of punctate fluorescence indicates the accumulation of autophagic vacuoles.

-

Figure 3: General experimental workflow for studying this compound-induced apoptosis and autophagy.

Conclusion

This compound is a powerful tool for dissecting the complex roles of ceramides in regulating cell fate. Its ability to potently induce both apoptosis and autophagy underscores the central role of sphingolipid signaling in cellular homeostasis and disease. The choice between these two pathways is often dependent on the specific cell type, the concentration of this compound, and the overall cellular context. A thorough understanding of the signaling mechanisms and the availability of robust experimental protocols, as outlined in this guide, are essential for researchers aiming to exploit these pathways for therapeutic benefit. Further investigation into the intricate crosstalk between ceramide-induced apoptosis and autophagy will undoubtedly reveal novel targets for the treatment of cancer and other proliferative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. AMP-activated protein kinase (AMPK)/Ulk1-dependent autophagic pathway contributes to C6 ceramide-induced cytotoxic effects in cultured colorectal cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coupling in vitro and in vivo paradigm reveals a dose dependent inhibition of angiogenesis followed by initiation of autophagy by C6-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biocompare.com [biocompare.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

C6 Urea Ceramide: A Technical Guide to its Discovery, Synthesis, and Biological Activity

A Comprehensive Whitepaper for Researchers and Drug Development Professionals

Introduction: C6 Urea Ceramide (N-hexyl-N'-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-urea) is a synthetically developed, cell-permeable analog of natural ceramides. It has emerged as a significant tool in the study of sphingolipid metabolism and signaling, primarily due to its function as a competitive inhibitor of neutral ceramidase (nCDase). This enzyme plays a crucial role in the hydrolysis of ceramide into sphingosine, a key step in the sphingolipid metabolic pathway. By inhibiting nCDase, this compound leads to an accumulation of intracellular ceramides, which are known to be involved in a variety of cellular processes including apoptosis, autophagy, and cell cycle arrest. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, with a focus on its application in cancer research.

Discovery and Rationale

The discovery of this compound was born out of a rational design approach aimed at developing specific inhibitors for neutral ceramidase. Recognizing the central role of ceramide in cellular signaling, researchers sought to create molecules that could modulate its levels by targeting its metabolic enzymes. The structure of this compound was conceived through structure-activity relationship (SAR) studies, which identified the urea linkage as a key functional group for competitive inhibition of the nCDase active site. The short C6 acyl chain enhances the molecule's cell permeability, allowing it to be effectively used in in vitro and in vivo studies.

Synthesis of this compound

-

Protection of reactive groups: The hydroxyl groups on the sphingosine backbone would need to be protected to prevent unwanted side reactions.

-

Urea bond formation: The free amine group of the protected sphingosine would then be reacted with hexyl isocyanate or a similar reagent to form the urea linkage.

-

Deprotection: The protecting groups on the hydroxyls would be removed to yield the final this compound product.

-

Purification: The final product would be purified using chromatographic techniques to ensure high purity.

Mechanism of Action

This compound functions as a competitive inhibitor of neutral ceramidase (nCDase)[1]. By binding to the active site of nCDase, it prevents the hydrolysis of endogenous ceramides. This inhibition leads to a significant increase in the intracellular concentrations of various ceramide species, including C16, C18, C20, and C24 ceramides[2]. The accumulation of these ceramides is central to the biological effects of this compound.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activity, particularly in the context of cancer. It has been shown to inhibit the proliferation of various cancer cell lines, with a notable efficacy in colon cancer cells[1][2]. Its anti-cancer effects are mediated through the induction of apoptosis and autophagy[2]. Importantly, this compound exhibits selectivity, showing minimal toxicity to non-cancerous cells[2].

Signaling Pathways Modulated by this compound

The accumulation of ceramides induced by this compound impacts several critical signaling pathways involved in cancer progression.

Wnt/β-catenin Signaling Pathway:

In colon cancer cells, this compound treatment leads to a decrease in the levels of total and phosphorylated β-catenin[2]. β-catenin is a key component of the canonical Wnt signaling pathway, which is often hyperactivated in colorectal cancers. By promoting the degradation of β-catenin, this compound can inhibit the transcription of Wnt target genes that drive cell proliferation.

Figure 1: this compound's impact on the Wnt/β-catenin pathway.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of this compound from various studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Concentration (µM) | Effect | Reference |

| HT-29 (Colon Cancer) | Proliferation | 5-10 | Inhibition | [2] |

| HT-29 (Colon Cancer) | Apoptosis | 5-10 | Induction | [2] |

| HT-29 (Colon Cancer) | Autophagy | 5-10 | Induction | [2] |

| HT-29 (Colon Cancer) | Ceramide Levels | 10 | 4-fold increase after 24h | [1] |

| HCT116 (Colon Cancer) | β-catenin Levels | Not specified | Decrease | [2] |

| Wild-type MEFs | Ceramide Levels | Not specified | Increase | [2] |

| nCDase-/- MEFs | Ceramide Levels | Not specified | No increase | [2] |

Table 2: In Vivo Efficacy of this compound in HT-29 Mouse Xenograft Model

| Dosage (mg/kg) | Effect on Tumor Growth | Effect on Ceramide Levels in Tumor | Reference |

| 1.25, 2.5, and 5 | Reduction | Increase in C16, C18, C20, and C24 ceramides | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: HT-29 and HCT116 human colon adenocarcinoma cells are commonly used.

-

Culture Medium: Cells are typically cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

This compound Preparation: A stock solution of this compound is prepared in an appropriate solvent such as dimethyl sulfoxide (DMSO).

-

Treatment: Cells are treated with the desired concentration of this compound for specified time periods (e.g., 24, 48 hours).

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired duration.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

-

Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-LC3B, anti-caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for In Vitro Analysis

Figure 2: A typical experimental workflow for in vitro studies.

Conclusion

This compound is a valuable pharmacological tool for the investigation of neutral ceramidase function and the broader role of ceramide in cellular signaling. Its ability to induce ceramide accumulation has been effectively leveraged to probe the mechanisms of cell death and proliferation in cancer models. The demonstrated efficacy in preclinical studies, particularly in colon cancer, suggests its potential as a lead compound for the development of novel anti-cancer therapeutics. Further research is warranted to fully elucidate its in vivo pharmacokinetics and to explore its therapeutic utility in a wider range of diseases where ceramide metabolism is dysregulated.

References

The Effect of C6 Urea Ceramide on Ceramide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide, a central molecule in sphingolipid metabolism, plays a critical role in cellular signaling, regulating processes such as apoptosis, autophagy, and cell cycle arrest. Dysregulation of ceramide metabolism is implicated in various diseases, including cancer. C6 Urea Ceramide has emerged as a valuable tool for studying and manipulating ceramide pathways. This technical guide provides an in-depth overview of the effects of this compound on ceramide metabolism, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its characterization. Detailed methodologies for key assays and visualizations of relevant pathways are included to support researchers in this field.

Introduction to this compound

This compound is a synthetic, cell-permeable analog of ceramide. Its primary and most well-characterized function is the inhibition of neutral ceramidase (nCDase), an enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting nCDase, this compound effectively blocks the degradation of endogenous ceramides, leading to their accumulation within the cell. This accumulation triggers a cascade of downstream signaling events, making this compound a potent modulator of cellular fate.

Mechanism of Action

The principal mechanism of action of this compound is the competitive inhibition of neutral ceramidase (nCDase).

-

Enzyme Inhibition: this compound acts as a substrate analog, binding to the active site of nCDase and preventing the breakdown of natural ceramides. This leads to a significant increase in the intracellular concentration of various ceramide species.[1][2]

-

Induction of Apoptosis and Autophagy: The resulting elevation in ceramide levels is a potent trigger for programmed cell death (apoptosis) and cellular self-digestion (autophagy) in various cell types, particularly in cancer cells.[2]

-

Modulation of Signaling Pathways: The accumulation of ceramide influences several key signaling pathways. A notable example is the Wnt/β-catenin pathway, where this compound treatment leads to a decrease in total β-catenin and an increase in its phosphorylation, marking it for proteasomal degradation.[2][3]

Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound from published studies.

| Cell Line | Treatment Concentration | Duration | Effect on Ceramide Levels | Reference |

| HT-29 (Colon Cancer) | 10 µM | 24 hours | 4-fold increase in total ceramide | [3] |

| HT-29 (Colon Cancer) | 10 µM | 48 hours | 2-fold increase in total ceramide | [3] |

| HT-29 Xenograft | 1.25, 2.5, 5 mg/kg | 5 days | Increase in C16, C18, C20, and C24 ceramide levels | [2] |

| Cell Line | Treatment Concentration | Duration | Effect on Cell Viability/Apoptosis | Reference |

| HT-29 (Colon Cancer) | 5 µM and 10 µM | Not Specified | Inhibition of proliferation, induction of apoptosis and autophagy | [2] |

| HCT116 (Colon Cancer) | Not Specified | 24 hours | Decrease in total β-catenin | [3] |

| HT-29 (Colon Cancer) | Not Specified | 24 hours | Decrease in total β-catenin, increase in phosphorylated β-catenin | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cells of interest (e.g., HT-29)

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used for background correction.[4]

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells grown on coverslips or in a 96-well plate

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Treat cells with this compound and a vehicle control for the desired time.

-

Fix the cells with fixation solution for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization solution for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour, protected from light.

-

Wash the cells to remove the unincorporated nucleotides.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips or image the plate using a fluorescence microscope.[5][6][7][8]

Autophagy Assessment (Western Blot for LC3-II)

The conversion of LC3-I to LC3-II is a key indicator of autophagosome formation. Western blotting is used to detect this change.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-LC3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Protocol:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration.

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescence substrate.

-

Visualize the bands using an imaging system. The ratio of LC3-II to a loading control like β-actin is then quantified.[9][10]

Ceramide Quantification (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of different ceramide species.

Materials:

-

Cell pellets from this compound treated and control cells

-

Internal standards (e.g., deuterated ceramide species)

-

Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, water)

-

LC-MS/MS system

Protocol:

-

Lipid Extraction:

-

Homogenize cell pellets in a suitable solvent mixture containing internal standards.

-

Perform a liquid-liquid extraction to separate the lipid phase.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC Separation:

-

Reconstitute the lipid extract in an appropriate solvent.

-

Inject the sample into a C18 reverse-phase column.

-

Use a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with ammonium formate) to separate the different ceramide species.

-

-

MS/MS Detection:

-

Ionize the eluted lipids using electrospray ionization (ESI) in positive ion mode.

-

Use multiple reaction monitoring (MRM) to specifically detect and quantify each ceramide species based on its precursor and product ion masses.

-

Quantify the endogenous ceramides by comparing their peak areas to those of the internal standards.[11][12][13][14]

-

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits nCDase, leading to ceramide accumulation and downstream effects.

Experimental Workflow for Assessing this compound Effects

Caption: A typical workflow for studying the effects of this compound on cultured cells.

Conclusion

This compound is a powerful pharmacological tool for investigating the complex roles of ceramide in cellular physiology and pathology. Its specific inhibition of neutral ceramidase allows for the controlled elevation of endogenous ceramide levels, providing a means to dissect the downstream consequences of ceramide accumulation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of ceramide metabolism and its implications in health and disease, particularly in the context of cancer drug development.

References

- 1. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Role of neutral ceramidase in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. abcam.com [abcam.com]

- 8. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 12. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Simultaneous quantitative analysis of different ceramide species in cells by high-performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Intracellular targets of C6 Urea Ceramide

An In-depth Technical Guide on the Intracellular Targets of C6 Urea Ceramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic, cell-permeable analog of ceramide that has garnered significant attention in cancer research due to its selective cytotoxic effects on tumor cells. Its primary mechanism of action involves the inhibition of neutral ceramidase (nCDase), leading to the accumulation of endogenous ceramides. This accumulation triggers a cascade of downstream signaling events that culminate in cell cycle arrest, apoptosis, and autophagy. This technical guide provides a comprehensive overview of the known intracellular targets of this compound, details the experimental protocols used to elucidate these interactions, and presents quantitative data and signaling pathways in a clear, structured format.

Primary Intracellular Target: Neutral Ceramidase (nCDase)

The most well-documented intracellular target of this compound is neutral ceramidase (nCDase), a key enzyme in sphingolipid metabolism that hydrolyzes ceramide into sphingosine and a free fatty acid.[1][2][3] By inhibiting nCDase, this compound leads to an increase in intracellular ceramide levels, which is a critical mediator of its anti-cancer effects.[1][2][4] Evidence supporting nCDase as the primary target comes from studies showing that this compound treatment increases total ceramide levels in wild-type cells but not in cells lacking nCDase.[2][4]

Quantitative Data: Inhibition of Neutral Ceramidase

The inhibitory activity of this compound against nCDase has been quantified in various studies. The half-maximal inhibitory concentration (IC50) provides a measure of its potency.

| Compound | Target | IC50 Value | Cell Line/System | Reference |

| This compound | Neutral Ceramidase | ~17.23 ± 7.0 μM | Primary screen | [3] |

| This compound | Neutral Ceramidase | ~20 μM | HTS campaign | [3] |

Downstream Cellular Effects and Signaling Pathways

The accumulation of ceramide resulting from nCDase inhibition by this compound triggers a multitude of downstream signaling pathways, ultimately leading to the observed anti-proliferative and pro-apoptotic effects in cancer cells.

Induction of Apoptosis and Autophagy

This compound is a potent inducer of apoptosis and autophagy in various cancer cell lines, including colon cancer cells.[1][2][4] This is a key mechanism behind its anti-tumor activity.

-

Apoptosis: Treatment with this compound leads to a significant increase in the sub-G0/G1 cell population, indicative of apoptosis.[4] This is accompanied by the activation of caspase-3, a key executioner caspase.[4] Morphological changes associated with apoptosis, such as nuclear chromatin condensation, are also observed.[4] In some cell types, C6-ceramide-induced apoptosis is mediated by the extrinsic pathway involving caspase-8.[5]

-

Autophagy: this compound treatment increases the levels of LC3-II, a marker for autophagosome formation, indicating the induction of autophagy.[4]

Modulation of Key Signaling Pathways

The elevated ceramide levels induced by this compound impact several critical signaling pathways involved in cell growth, proliferation, and survival.

-

Wnt/β-catenin Pathway: this compound treatment reduces the levels of total β-catenin and increases its phosphorylation at Ser33 and Ser37.[4] This phosphorylation event targets β-catenin for proteasomal degradation, thereby inhibiting the Wnt/β-catenin signaling pathway, which is often hyperactivated in colon cancer.[1][4]

-

ERK Pathway: A decrease in the phosphorylation of ERK (Extracellular signal-regulated kinase) is observed in cancer cells treated with this compound.[4] The ERK pathway is a crucial component of the MAPK signaling cascade that promotes cell proliferation and survival.

-

Akt/mTOR Pathway: Ceramide is known to indirectly inhibit the pro-survival Akt/mTOR pathway.[6][7][8] This can occur through the activation of protein phosphatases that dephosphorylate and inactivate Akt.[8][9]

-

Protein Kinase C zeta (PKCζ): Ceramide can directly bind to and activate the atypical protein kinase C isoform, PKCζ.[9][10][11][12] Activated PKCζ can then participate in stress-activated protein kinase (SAPK) signaling cascades that can lead to growth arrest.[11]

-

Cathepsin D: Ceramide has been shown to bind to and activate the lysosomal aspartic protease, Cathepsin D.[13][14][15] This activation can contribute to the execution of apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its activity.

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for this compound.

Detailed Experimental Protocols

Neutral Ceramidase (nCDase) Activity Assay

This protocol is adapted from methods used in high-throughput screening for nCDase inhibitors.[3][16]

Objective: To measure the enzymatic activity of nCDase and assess the inhibitory effect of this compound.

Materials:

-

Recombinant human nCDase

-

Fluorogenic substrate (e.g., RBM14-C12)

-

This compound

-

Assay Buffer: 25 mM phosphate buffer, 150 mM NaCl, 1% Sodium Cholate, pH 7.4

-

Stop Solution: Methanol

-

Developing Solution: Sodium periodate (NaIO4) in glycine-NaOH buffer, pH 10.6

-

96-well microplate

-

Plate reader capable of fluorescence measurement

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant nCDase enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO or appropriate solvent) and a positive control inhibitor if available.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding the stop solution (Methanol).

-

Add the developing solution to oxidize the product and generate a fluorescent signal.

-

Incubate in the dark at 37°C for 1 hour.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.[4]

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HT-29 colon cancer cells)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

Spectrophotometer

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50 μM). Include a vehicle control.

-

Incubate the cells for different time points (e.g., 24, 48, 72 hours).

-

At the end of each time point, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key signaling proteins.[4]

Objective: To analyze the effect of this compound on the expression and phosphorylation of proteins in pathways like Wnt/β-catenin and ERK.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-ERK, anti-phospho-ERK, anti-caspase-3, anti-LC3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound represents a promising therapeutic agent, primarily targeting neutral ceramidase to induce ceramide accumulation in cancer cells. This accumulation disrupts multiple oncogenic signaling pathways, including the Wnt/β-catenin and ERK pathways, while promoting apoptosis and autophagy. The detailed understanding of its intracellular targets and mechanisms of action, facilitated by the experimental protocols outlined in this guide, is crucial for its further development as a potential anti-cancer drug. The provided quantitative data and pathway diagrams offer a valuable resource for researchers in the field of cancer biology and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of neutral ceramidase in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. C6-ceramide synergistically potentiates the anti-tumor effects of histone deacetylase inhibitors via AKT dephosphorylation and α-tubulin hyperacetylation both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ceramide recruits and activates protein kinase C zeta (PKC zeta) within structured membrane microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ceramide directly activates protein kinase C zeta to regulate a stress-activated protein kinase signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Atypical PKC zeta is activated by ceramide, resulting in coactivation of NF-kappaB/JNK kinase and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

- 14. embopress.org [embopress.org]

- 15. Ceramide as an activator lipid of cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

C6 Urea Ceramide: A Technical Guide to its Role in Sphingolipid Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of C6 Urea Ceramide, a synthetic derivative of ceramide, and its significant involvement in the intricate network of sphingolipid signaling pathways. As a potent and specific inhibitor of neutral ceramidase (nCDase), this compound serves as a critical tool for elucidating the roles of ceramide and its metabolites in cellular processes such as apoptosis, autophagy, and cell proliferation. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visual representations of the signaling pathways it modulates. The information contained herein is intended to support researchers, scientists, and drug development professionals in leveraging this compound for advancing our understanding of sphingolipid metabolism and its therapeutic potential, particularly in oncology.

Introduction to Sphingolipid Signaling

Sphingolipids are a class of lipids that are not only structural components of cell membranes but also function as critical signaling molecules involved in a myriad of cellular processes.[1][2] The balance between key sphingolipid metabolites, particularly ceramide and sphingosine-1-phosphate (S1P), often dictates cell fate.[3][4] Ceramide is widely recognized as a pro-apoptotic and anti-proliferative molecule, while S1P typically promotes cell survival, proliferation, and inflammation.[3][4] The enzymatic machinery that governs the interconversion of these lipids is therefore of significant interest in both basic research and therapeutic development.

Ceramidases are a family of enzymes that catalyze the hydrolysis of ceramide into sphingosine and a free fatty acid.[5][6] Sphingosine can then be phosphorylated by sphingosine kinases to form S1P.[5] There are three main types of ceramidases, classified by their optimal pH: acid, neutral, and alkaline ceramidases.[5][6] Each of these enzymes exhibits distinct subcellular localizations and tissue distributions, suggesting specific roles in regulating sphingolipid signaling in different contexts.[6] Neutral ceramidase (nCDase), in particular, has been implicated in the regulation of ceramide levels at the plasma membrane and in the Golgi apparatus, influencing pathways involved in cell growth and survival.[7][8]

This compound: A Selective Neutral Ceramidase Inhibitor

This compound (N-hexyl-N'-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-urea) is a synthetic, cell-permeable analog of C6 ceramide.[9] It has been identified as a competitive inhibitor of neutral ceramidase.[10] This specificity allows for the targeted investigation of nCDase function and the downstream consequences of ceramide accumulation.

Mechanism of Action

By inhibiting nCDase, this compound prevents the breakdown of ceramide, leading to its accumulation within the cell.[9][10] This elevation in intracellular ceramide levels is a key event that triggers a cascade of downstream signaling events, ultimately impacting cellular homeostasis. The primary target of this compound is nCDase, and its inhibitory effect has been shown to be specific, as cells lacking nCDase do not exhibit the same increase in ceramide levels upon treatment.[10]

The accumulation of ceramide can, in turn, influence various signaling pathways. For instance, ceramide can activate protein phosphatases, such as protein phosphatase 1 (PP1) and PP2A, which can dephosphorylate and thereby regulate the activity of key signaling proteins like Akt and members of the Bcl-2 family.[11][12] Furthermore, ceramide has been shown to be involved in the activation of stress-activated protein kinases like c-Jun N-terminal kinase (JNK).[13]

Quantitative Data on this compound Efficacy

The inhibitory potency of this compound against neutral ceramidase and its effects on cellular ceramide levels and viability have been quantified in several studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for Neutral Ceramidase | ~17.23 ± 7.0 µM | High-Throughput Screening Assay | [14] |

| IC50 for Neutral Ceramidase | ~20 µM | Biochemical Assay | [14] |

| Effective Concentration (Apoptosis/Autophagy Induction) | 5 - 10 µM | HT-29 Colon Cancer Cells | [9][14] |

| Increase in Total Ceramide Levels | 4-fold at 24h (10 µM) | HT-29 Colon Cancer Cells | [10] |

| Increase in Specific Ceramide Species (in vivo) | Significant increase in C16:0, C18:0, C20:0, and C24:0 | HT-29 Mouse Xenograft Model | [10] |

Key Signaling Pathways Modulated by this compound

The Sphingolipid Rheostat: Ceramide vs. S1P

This compound directly influences the "sphingolipid rheostat," a concept that describes the balance between pro-apoptotic ceramide and pro-survival S1P. By inhibiting nCDase, this compound tips this balance towards ceramide accumulation, thereby promoting cellular outcomes like apoptosis and autophagy.

Caption: The Sphingolipid Rheostat.

Induction of Apoptosis

Ceramide accumulation initiated by this compound is a potent trigger for apoptosis.[9][14] This occurs through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Ceramide can promote the formation of pores in the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspase-9 and the downstream executioner caspase-3.[12] It can also facilitate the clustering of death receptors, such as Fas, leading to the activation of caspase-8.[11]

Caption: this compound-Induced Apoptosis.

Induction of Autophagy

In addition to apoptosis, this compound has been shown to induce autophagy, a cellular self-degradation process.[9][14] The accumulation of ceramide can activate protein phosphatase 2A (PP2A), which in turn can dephosphorylate and inactivate the pro-survival kinase Akt.[12] Inhibition of the Akt/mTOR pathway is a well-established trigger for autophagy.

Caption: this compound-Induced Autophagy.

Regulation of the Wnt/β-catenin Pathway

This compound has been demonstrated to modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[4][10] Inhibition of nCDase by this compound leads to a decrease in total β-catenin levels.[10] This is associated with an increase in the phosphorylation of β-catenin at serine 33 and serine 37, which marks it for proteasomal degradation.[4][10]

Caption: this compound and β-catenin Degradation.

Detailed Experimental Protocols

Neutral Ceramidase Activity Assay

This protocol is adapted from a high-throughput screening assay for nCDase inhibitors.[14]

Materials:

-

Recombinant human neutral ceramidase (nCDase)

-

Fluorescent substrate (e.g., NBD-C12-ceramide)

-

Reaction Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 0.4% Triton X-100

-

This compound (as inhibitor)

-

96-well microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 10 µL of varying concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO).

-

Add 80 µL of reaction buffer containing the fluorescent substrate (final concentration, e.g., 20 µM) to each well.

-

Initiate the reaction by adding 10 µL of nCDase solution (final concentration, e.g., 1 nM) to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 2 hours).

-

Stop the reaction by adding an appropriate stop solution (e.g., 1:1 chloroform:methanol).

-

Measure the fluorescence of the product using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Caption: Neutral Ceramidase Activity Assay Workflow.

Apoptosis Detection by Hoechst Staining

This protocol is a common method for visualizing nuclear morphology changes associated with apoptosis.[10]

Materials:

-

Cells cultured on coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative: 4% paraformaldehyde in PBS

-

Hoechst 33342 staining solution

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a culture dish and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 10 µM) for the desired time (e.g., 24-48 hours). Include an untreated control.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with Hoechst 33342 staining solution for 10-15 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope with a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei.

Caption: Apoptosis Detection Workflow.

Autophagy Analysis by LC3-II Western Blot

This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[1]

Materials:

-

Cells cultured in plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with this compound for the desired time.

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.